N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine
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Overview
Description
N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine is a compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule and a pyridin-2-ylmethyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to form N-acetyl-L-cysteine.
Formation of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of N-acetyl-L-cysteine with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various acyl derivatives depending on the acylating agent used.
Scientific Research Applications
N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biochemistry: The compound is used in studies related to protein modification and enzyme inhibition.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The acetyl group can also play a role in the compound’s bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Lacks the pyridin-2-ylmethyl group and has different biological properties.
S-[(pyridin-2-yl)methyl]-L-cysteine: Lacks the acetyl group and may have different solubility and bioavailability.
Uniqueness
N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine is unique due to the presence of both the acetyl and pyridin-2-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
172272-09-2 |
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Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(pyridin-2-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-10(11(15)16)7-17-6-9-4-2-3-5-12-9/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
ONFFSLRCQCPDIX-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=N1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
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